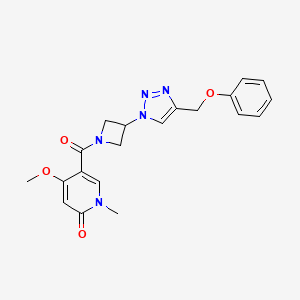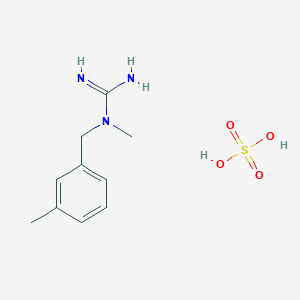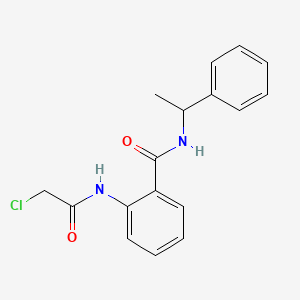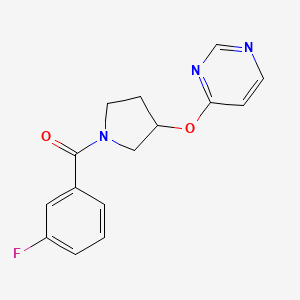
(3-Fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-Fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the pyrrolidine ring and the fluorophenyl and pyrimidin-4-yloxy groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación
Pharmacophore Design of Kinase Inhibitors
Compounds with pyrimidine-based structures, including those related to "(3-Fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone", have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these inhibitors are critical in the development of therapeutic agents targeting inflammation and related diseases. These inhibitors exhibit high binding selectivity and potency by mimicking the binding of ATP in the kinase pocket, a feature crucial for their inhibitory function (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthesis of Phosphonic Acids
The structural motif present in "this compound" is relevant to the synthesis of phosphonic acids, which have broad applications ranging from drug and pro-drug development to bone targeting and the design of supramolecular materials. Phosphonic acids are critical in various research fields, including chemistry, biology, and physics, due to their bioactive properties and utility in functionalizing surfaces for analytical purposes (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Development of Fluorescent Chemosensors
Derivatives of pyrimidine and related compounds have been used to develop chemosensors for detecting metal ions, anions, and neutral molecules. These sensors are characterized by high selectivity and sensitivity, highlighting the versatility of the pyrimidine ring system in the development of diagnostic and analytical tools. The adaptation of these compounds for fluorescence-based chemosensing opens new avenues in biochemistry and environmental monitoring (Roy, 2021).
Chemotherapy Drug Development
Fluorinated pyrimidines, closely related to the compound , are extensively used in chemotherapy, with 5-Fluorouracil (5-FU) being a prime example. Research into these compounds, including their synthesis, metabolism, and biodistribution, provides valuable insights into the development of more effective cancer treatments. These studies contribute to our understanding of how fluorinated pyrimidines and their derivatives can be used to perturb nucleic acid structure and function, offering pathways to novel cancer therapies (Gmeiner, 2020).
Propiedades
IUPAC Name |
(3-fluorophenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-12-3-1-2-11(8-12)15(20)19-7-5-13(9-19)21-14-4-6-17-10-18-14/h1-4,6,8,10,13H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZWVMKCQFZIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


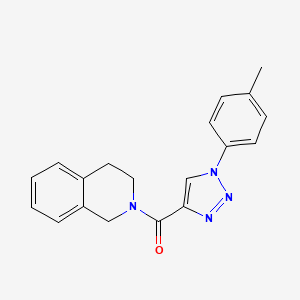
![N-(2,2-Difluorospiro[3.3]heptan-6-yl)prop-2-enamide](/img/structure/B2848946.png)
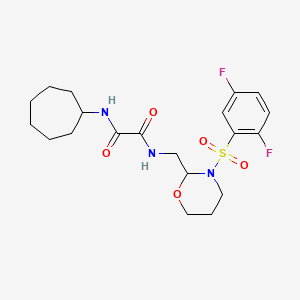
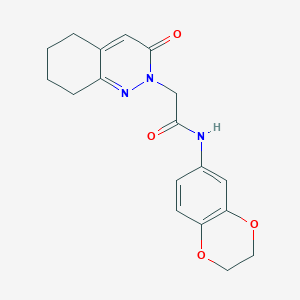
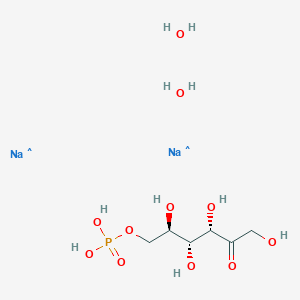
![4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde](/img/structure/B2848952.png)
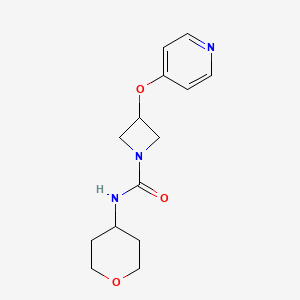


![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)
